甲基 4-硝基苯基氨基甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

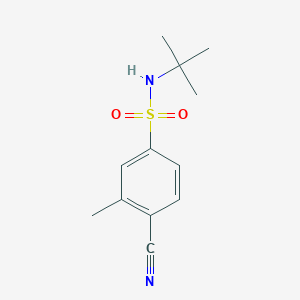

A series of new carbamates of 4-nitrophenylchloroformate, which could include t-Butyl methyl 4-nitrophenylcarbamate, were synthesized in a simple nucleophilic substitution reaction . The products were characterized by IR, NMR, Mass spectra, and CHN analysis .Molecular Structure Analysis

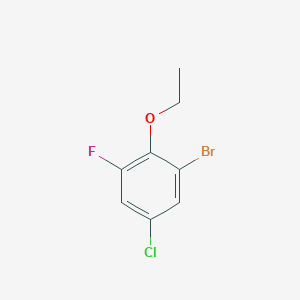

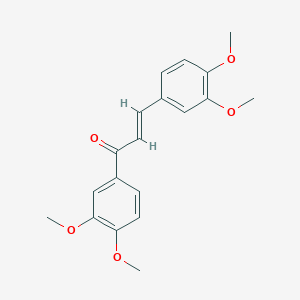

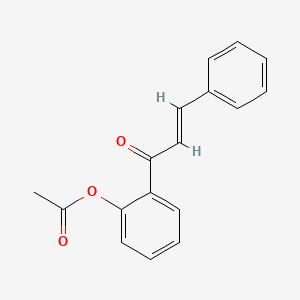

The molecular structure of t-Butyl methyl 4-nitrophenylcarbamate consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. The molecular weight of the compound is 252.27 g/mol.Chemical Reactions Analysis

Carbamates, including t-Butyl methyl 4-nitrophenylcarbamate, can undergo a variety of chemical reactions. For instance, new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction .科学研究应用

生物降解和环境净化

一项研究探讨了 Ralstonia sp. SJ98 对甲基 4-硝基苯基氨基甲酸叔丁酯的类似化合物 3-甲基-4-硝基苯酚的生物降解,证明了微生物利用该化合物作为唯一碳源和能源的能力。这项研究为环境净化和生物修复工作提供了见解,可能为受污染环境中类似硝基苯基氨基甲酸酯衍生物的分解提供途径 (Bhushan 等,2000)。

合成化学和中间体生产

合成化学的研究揭示了从类似于甲基 4-硝基苯基氨基甲酸叔丁酯的衍生物中创建有价值的中间体的方法。例如,小林等人(2008 年)详细介绍了一种通过叔丁基 2-乙烯基苯基氨基甲酸酯衍生物的碘环化合成 1,4-二氢-2H-3,1-苯并恶嗪-2-酮的过程,展示了该化合物在生成具有潜在的药物和农用化学品应用的杂环结构中的效用 (小林等人,2008)。

新合成路线和材料开发

使用甲基 4-硝基苯基氨基甲酸叔丁酯的衍生物开发新的合成路线一直是旨在提高化学合成效率和产率的研究重点。例如,赵等人(2017 年)的一项研究建立了一种快速合成生物活性化合物生产中重要中间体的方法,展示了硝基苯基氨基甲酸酯衍生物在促进复杂化学转化中的多功能性 (赵等人,2017)。

化学合成和涂料技术改进

马等人(2018 年)的研究调查了叔丁基-氧羰基化二胺作为聚合物的单体,从而开发出在分散体和涂料中应用的聚脲和聚氨酯。这项工作强调了硝基苯基氨基甲酸酯衍生物在推进材料科学和工程方面的潜力,特别是在高性能聚合物的合成中 (马等人,2018)。

作用机制

Mode of Action

Carbamates, in general, are known to interact with their targets by forming a covalent bond, which can alter the target’s function. The nitrophenyl group in the compound could potentially undergo a reduction reaction in the body, leading to the formation of an aminophenyl group, which could further interact with biological targets .

Biochemical Pathways

For instance, some carbamates inhibit acetylcholinesterase, affecting neurotransmission .

Pharmacokinetics

Similar carbamate compounds are usually well absorbed in the body, distributed throughout the tissues, metabolized primarily in the liver, and excreted in urine .

Result of Action

It’s known that the compound can inhibit the process of blood vessel formation, which may be used to assist in cancer therapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate . For instance, the compound should be stored away from fire sources, heat sources, and oxidizing agents to maintain its stability . Furthermore, the compound’s efficacy could potentially be influenced by the pH of the environment, the presence of other compounds, and the specific physiological conditions of the individual .

属性

IUPAC Name |

tert-butyl N-methyl-N-(4-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13(4)9-5-7-10(8-6-9)14(16)17/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIOMBZTRAZEBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801212137 |

Source

|

| Record name | 1,1-Dimethylethyl N-methyl-N-(4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801212137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

474020-88-7 |

Source

|

| Record name | 1,1-Dimethylethyl N-methyl-N-(4-nitrophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474020-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-methyl-N-(4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801212137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)